N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-22-10-2-3-17(20(22)27)19(26)21-15-6-4-14(5-7-15)13-18(25)23-11-8-16(24)9-12-23/h2-7,10,16,24H,8-9,11-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDAUNPFHAJVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, often referred to as a dihydropyridine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 358.46 g/mol |
| CAS Number | 1142211-90-2 |
The structure features a dihydropyridine core, which is significant in many pharmacological applications, particularly in cardiovascular therapies.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in lipid metabolism and signal transduction pathways. Specifically, it has been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which plays a crucial role in phospholipid metabolism. This inhibition can lead to altered lipid profiles within cells and may contribute to therapeutic effects in conditions characterized by dysregulated lipid metabolism .
Cardiovascular Activity
Dihydropyridines are well-known for their calcium channel blocking properties, which can lead to vasodilation and reduced blood pressure. The specific compound has been studied for its potential to lower blood pressure and improve cardiac function in models of hypertension.
Neuroprotective Effects
Recent studies suggest that compounds with similar structures may exhibit neuroprotective properties. For instance, the hydroxypiperidine moiety is associated with enhanced blood-brain barrier penetration, potentially offering protective effects against neurodegenerative diseases .
Case Studies
- Study on Hypertension : In a controlled study involving hypertensive rats, administration of the compound resulted in significant reductions in systolic blood pressure compared to controls. The study highlighted the compound's efficacy in modulating vascular tone through calcium channel inhibition.
- Neuroprotection in Animal Models : A study explored the neuroprotective effects of similar dihydropyridine derivatives on models of Alzheimer's disease. Results indicated that these compounds could reduce amyloid-beta accumulation and improve cognitive function .
Research Findings
A summary of key findings from various studies is presented below:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring, an oxo group, and a carboxamide moiety, contributing to its diverse reactivity. The synthesis typically involves several steps:
- Formation of the Dihydropyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Hydroxyl and oxo groups are introduced via hydroxylation and oxidation reactions.
- Formation of the Carboxamide Moiety : Acylation reactions are used to attach the carboxamide group to the dihydropyridine core.
Biological Activities
Research indicates that this compound exhibits significant biological activity, which can be attributed to its ability to interact with specific molecular targets. Key areas of investigation include:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor for enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases.
Applications in Scientific Research
The compound has several notable applications across different fields:
Medicinal Chemistry
- Drug Development : Investigated as a lead compound for developing new therapeutics targeting various diseases.
Chemical Synthesis
- Synthetic Intermediate : Used in the synthesis of more complex organic molecules due to its reactive functional groups.
Material Science
- Polymer Development : Explored for creating new materials with specific chemical properties.
Case Studies
Several studies have documented the applications and efficacy of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide:
- Antimicrobial Activity Study : A study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential use as an antimicrobial agent.
- Cancer Cell Proliferation Inhibition : Research indicated that this compound could inhibit the growth of certain cancer cell lines, warranting further exploration in oncology.
- Enzyme Inhibition Research : Investigations into its role as an acetylcholinesterase inhibitor revealed promising results that could have implications for Alzheimer's disease treatment.
Preparation Methods
Hantzsch Dihydropyridine Synthesis
The dihydropyridine core is synthesized via modified Hantzsch conditions:
- Reactants : Ethyl acetoacetate (2.0 eq), methylamine hydrochloride (1.2 eq), and formaldehyde (37% aqueous, 1.5 eq) in ethanol at reflux.
- Mechanism : Cyclocondensation forms 1-methyl-1,2-dihydropyridine-2-one, followed by oxidation with potassium permanganate to introduce the 3-carboxylic acid group.
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol, 80°C, 12h | 62 | 92 |
| Acetic acid, 100°C | 58 | 89 |
Preparation of 4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)aniline
Stepwise Assembly of the Side Chain
Friedel-Crafts Acylation :
Nucleophilic Substitution with 4-Hydroxypiperidine :
Nitro Reduction to Aniline :
Amide Bond Formation
Carboxylic Acid Activation
The dihydropyridine-3-carboxylic acid (1.0 eq) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in dimethylformamide (DMF) at 0°C.
Coupling with Aromatic Amine
The activated acid reacts with 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)aniline (1.05 eq) in DMF at room temperature for 12h.
Yield Optimization :
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 75 |
| HATU/DIEA | DCM | 25 | 82 |
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, CONH), 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.12–4.08 (m, 2H, piperidine-H), 3.91 (s, 3H, NCH₃).
- HRMS (ESI) : m/z calculated for C₂₁H₂₄N₃O₅ [M+H]⁺ 398.1709, found 398.1712.
Alternative Synthetic Routes
Microwave-Assisted Coupling
Microwave irradiation (150°C, 30min) reduces reaction time by 60% with comparable yields (80–85%).
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions between activated pyridine-3-carboxamide derivatives and 4-hydroxypiperidine-containing intermediates. Key steps include:
- Amide bond formation : Use coupling reagents like HATU or DCC in anhydrous DMF under nitrogen atmosphere to minimize hydrolysis .
- Purity optimization : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and final product via recrystallization from ethanol/water mixtures .
- Yield improvement : Optimize reaction stoichiometry (1:1.2 molar ratio of carboxamide to hydroxypiperidine derivative) and temperature (60–70°C) to reduce side products .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on structural analogs, the compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Mitigate risks by:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling .
- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes and seek medical evaluation .
- Storage : Keep in airtight containers at –20°C, away from oxidizers and ignition sources .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., 4-hydroxypiperidin-1-yl proton signals at δ 3.4–4.1 ppm) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~430) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the biological activity of this compound across assays?
- Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Address this by:
- Orthogonal assays : Validate activity in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) systems .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-hydroxypiperidine with morpholine) to isolate pharmacophore contributions .
- Meta-analysis : Compare data across pH ranges (6.5–7.4) and buffer systems (e.g., PBS vs. HEPES) to identify confounding factors .
Q. What in silico strategies predict the pharmacokinetic properties of this compound?
- Methodological Answer : Computational tools can guide experimental prioritization:
- ADME prediction : Use SwissADME to estimate LogP (~2.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition profiles .
- Molecular docking : Dock into target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity (ΔG < –8 kcal/mol) and selectivity .
- QSAR models : Train models on analogs to correlate substituent electronegativity with solubility (R² > 0.85) .
Q. What strategies improve the target selectivity of this compound against off-pathway enzymes?
- Methodological Answer : Enhance specificity through:
- Co-crystallization : Resolve X-ray structures of the compound bound to target vs. non-target enzymes to identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
- SAR studies : Modify the 2-oxoethyl linker length (e.g., from C2 to C3) to sterically hinder off-target binding .
- Kinetic assays : Measure IC₅₀ shifts under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
